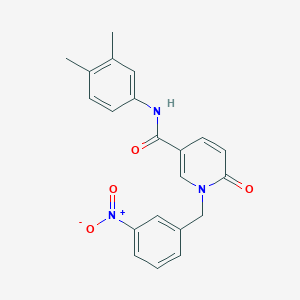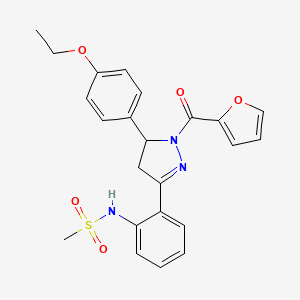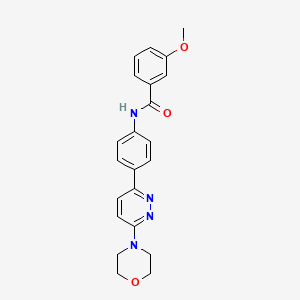
(Z)-3-(4-methoxyphenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(Z)-3-(4-methoxyphenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine” is a complex organic molecule that contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, a piperazine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered carbon ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The presence of the nitrogen atoms in the pyridazine and piperazine rings would likely make this compound a base, and the presence of the sulfonyl group would likely make this compound a good leaving group in certain reactions.Wissenschaftliche Forschungsanwendungen
Antiviral Applications
Research has identified compounds with structural similarities to "(Z)-3-(4-methoxyphenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine" showing potent antiviral activities. For instance, a study found that certain piperazine derivatives exhibited strong inhibition against rhinoviruses, the causative agents of the common cold. These compounds demonstrated a direct interaction with viral particles, suggesting their utility in antiviral therapy (Andries et al., 2005).
Antimicrobial and Antioxidant Properties
Compounds structurally related to "(Z)-3-(4-methoxyphenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine" have been synthesized and evaluated for their antimicrobial and antioxidant activities. These synthesized compounds demonstrated significant antimicrobial activity against various bacteria and fungi, as well as notable antioxidant activity in vitro (Rindhe et al., 2011).
Antihistaminic Activity and Eosinophil Infiltration Inhibition
A series of fused pyridazines, including piperazine derivatives, was synthesized and evaluated for antihistaminic activity and inhibitory effects on eosinophil infiltration. These compounds showed both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, suggesting their potential application in treating allergic conditions (Gyoten et al., 2003).
Dopamine and Serotonin Receptor Antagonism
Compounds within the same chemical family have been identified as potent dopamine D-2 and serotonin 5-HT2 receptor antagonists. Such properties are critical for developing treatments for psychiatric disorders, including schizophrenia and depression. The efficacy of these compounds underscores the therapeutic potential of structurally related molecules (Perregaard et al., 1992).
Synthesis and Biological Evaluation
Several studies have focused on the synthesis of derivatives containing the piperazine ring and evaluating their biological activities. These efforts have led to the identification of compounds with potential as antimicrobial, antimalarial, and antifungal agents, highlighting the versatility of this chemical scaffold in drug discovery (Bhatt et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-6-[4-[(Z)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-30-21-9-7-20(8-10-21)22-11-12-23(25-24-22)26-14-16-27(17-15-26)31(28,29)18-13-19-5-3-2-4-6-19/h2-13,18H,14-17H2,1H3/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPGYQQELIZPIH-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)/C=C\C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-methoxyphenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2832164.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2,3-diphenylquinoxaline-6-carboxamide](/img/structure/B2832166.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate](/img/structure/B2832168.png)
![6-Chloro-2-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2832169.png)
![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2832171.png)
![3-(4-methoxyphenoxy)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2832173.png)


![Spiro[2.5]octane-1-carbaldehyde](/img/structure/B2832177.png)



![2-[(3-Methylbut-2-enoyl)amino]-4-phenylthiophene-3-carboxylic acid](/img/structure/B2832182.png)
